1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Description
1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C21H19F2NO5S and its molecular weight is 435.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Asymmetric Synthesis and Tachykinin Receptor Antagonists : Spiro compounds, related by structure to the one , have been synthesized through methods like resolution and asymmetric sulfoxidation to produce enantiomerically pure intermediates for pharmacological applications, notably as tachykinin receptor antagonists (Nishi et al., 1998).
- Drug-like Libraries Construction : Solid-phase synthesis techniques have been employed to construct libraries of spiro[chromane-2,4'-piperidin] derivatives, demonstrating the compound's versatility in generating diverse pharmacophore models for potential therapeutic uses (Kim et al., 2012).
Pharmacological Applications
- G-Protein-Coupled Receptor Agonists : Novel spiro[chromane-2,4'-piperidin] derivatives have been identified as potent agonists of the G-protein-coupled receptor 119, showcasing the compound's relevance in metabolic disease management through modulation of glucose levels (Koshizawa et al., 2018).
- Cytotoxic Agents : Certain spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit cytotoxic activities against various human cancer cell lines, indicating their potential in cancer therapy. One such compound demonstrated significant apoptosis-inducing activity in breast cancer cells (Abdelatef et al., 2018).
Properties
IUPAC Name |
1'-[2-(difluoromethylsulfonyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO5S/c22-20(23)30(27,28)18-8-4-2-6-15(18)19(26)24-11-9-21(10-12-24)13-16(25)14-5-1-3-7-17(14)29-21/h1-8,20H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYXWLLSXPOFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.